4-Cyclopropyl-2-methoxyaniline
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Overview
Description
4-Cyclopropyl-2-methoxyaniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, featuring a cyclopropyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methoxyaniline typically involves the reaction of 4-cyclopropylphenol with methoxyamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclopropyl-2-methoxyaniline derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Cyclopropyl-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methoxyaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4-Cyclopropyl-2,5-dimethoxyaniline
- 4-Cyclopropyl-2-methoxyphenol
- 4-Cyclopropyl-2-methoxybenzoic acid
Comparison: 4-Cyclopropyl-2-methoxyaniline is unique due to the presence of both a cyclopropyl and a methoxy group, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-cyclopropyl-2-methoxyaniline |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3,11H2,1H3 |
InChI Key |
YLSYZFSTUMKKFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC2)N |
Origin of Product |
United States |
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